
2-Ethoxy-7-methoxyquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-7-methoxyquinolin-4-ol is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry, synthetic organic chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-7-methoxyquinolin-4-ol typically involves the cyclization of aniline derivatives with ethoxymethylenemalonate under specific reaction conditions. One common method involves the use of a copper-catalyzed tandem aerobic oxidative cyclization procedure, which allows for the preparation of polysubstituted quinolines through C-H bond functionalization .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-7-methoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nitro groups, alkyl groups.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
2-Ethoxy-7-methoxyquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic applications.
Industry: Utilized in the production of dyes, agrochemicals, and luminescent materials
Mechanism of Action
The mechanism of action of 2-Ethoxy-7-methoxyquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethoxy-7-methoxyquinolin-4-ol include:
- 7-Methoxy-4-quinolinol
- 2-Methoxy-4-quinolinol
- 4-Hydroxyquinoline
Uniqueness
This compound is unique due to its specific ethoxy and methoxy substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-ethoxy-7-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12-7-11(14)9-5-4-8(15-2)6-10(9)13-12/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
NOIRLSYPTJNDOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C2=C(N1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


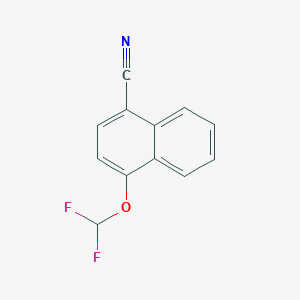
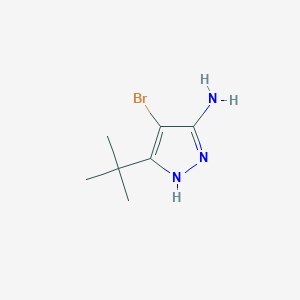

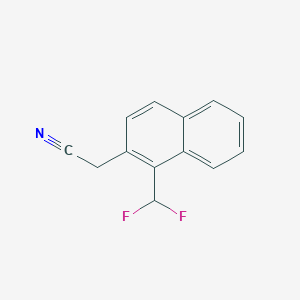
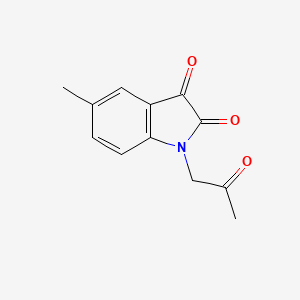
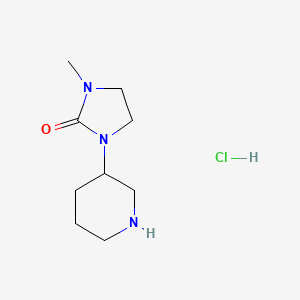

![6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11887013.png)


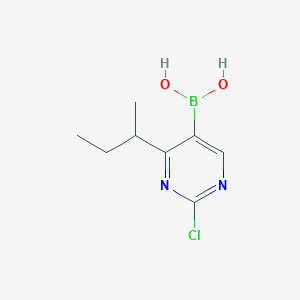
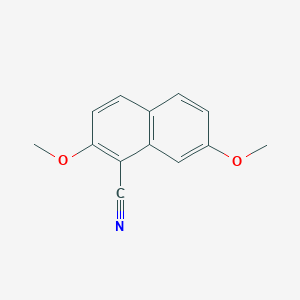
![5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11887063.png)
![4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene](/img/structure/B11887069.png)
